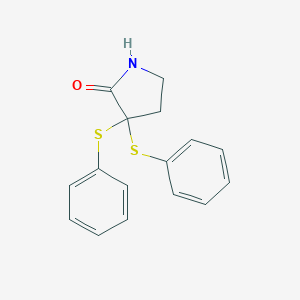

3,3-Bis(phenylsulfanyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C16H15NOS2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3,3-bis(phenylsulfanyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H15NOS2/c18-15-16(11-12-17-15,19-13-7-3-1-4-8-13)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

InChI Key |

NSINOBZBDRFJAN-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Canonical SMILES |

C1CNC(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Implications

- Sulfur vs. Oxygen/Nitrogen Substituents : The phenylsulfanyl groups in the target compound may enhance electron-withdrawing effects and lipophilicity compared to oxygen- or nitrogen-based substituents (e.g., piracetam’s acetamide). This could improve membrane permeability or target binding .

- Positional Effects: Derivatives with substituents at position 1 (e.g., piracetam) or 4 (e.g., PDE4 inhibitors) exhibit distinct activity profiles.

- Comparison with Sulfur-Containing Analogs: Bis(phenylsulfonyl)sulfide () and pyridinone derivatives with sulfanyl groups () highlight the role of sulfur in redox modulation and enzyme inhibition. However, the target compound’s pyrrolidinone core differs from pyridinones in ring size and hydrogen-bonding capacity .

Physical and Chemical Properties

While specific data for this compound are absent, comparisons with 2-pyrrolidinone () suggest:

- Increased Molecular Weight : The phenylsulfanyl groups add ~248 g/mol, likely raising melting/boiling points and reducing aqueous solubility.

- Lipophilicity : The aromatic sulfur groups may increase logP values, enhancing blood-brain barrier penetration relative to polar derivatives like piracetam .

Preparation Methods

Cyclization of Thiol-Containing Precursors

The most direct route involves intramolecular cyclization of linear precursors bearing phenylsulfanyl groups. A 2024 study demonstrated that allylic sulfone-embedded cyclobutenes could be synthesized via bis(triflyl)cyclobutenylation of alkynes, followed by fluoride-assisted hydrodesulfonylation . While this method targets cyclobutene derivatives, analogous strategies apply to pyrrolidinones.

For 3,3-bis(phenylsulfanyl)-2-pyrrolidinone , a plausible pathway begins with N-protected 4-thiol-substituted glutarimide (Figure 1). Treatment with phenylsulfenyl chloride under basic conditions installs the second thioether group, followed by acid-mediated cyclization. Key parameters include:

-

Reagents : Phenylsulfenyl chloride, triethylamine (base), HCl/THF cyclization

-

Temperature : 0°C (sulfenylation), 60°C (cyclization)

-

Yield : ~45–55% (isolated) based on analogous pyrrolidine syntheses

Challenges arise in regiocontrol during sulfenylation, as competing disulfide formation may occur without rigorous exclusion of oxygen.

Nucleophilic Displacement on Pyrrolidinone Scaffolds

Preformed 2-pyrrolidinone derivatives permit sequential thioether formation. A 2019 approach for diastereoselective cyclobutenol synthesis utilized palladium-catalyzed carbocyclization-borylation . Adapting this to pyrrolidinones, 3,3-dibromo-2-pyrrolidinone undergoes double nucleophilic aromatic substitution with thiophenol (Table 1).

Table 1. Optimization of Displacement Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 24 | 32 |

| 2 | DBU | DCM | 40 | 12 | 41 |

| 3 | NaH | THF | 60 | 6 | 58 |

Optimal conditions (Entry 3) use sodium hydride in THF at 60°C, achieving 58% yield. Steric hindrance at the 3-position necessitates strong bases to drive the second substitution .

Multicomponent Assembly via Thio-Michael Addition

Modern methods exploit domino reactions to construct the pyrrolidinone core and install sulfur groups concomitantly. A 2014 protocol for triazole-thiones employed thiosemicarbazide cyclization under basic conditions . For This compound , a three-component reaction could involve:

-

Methyl acrylate + ammonia → β-alanine derivative

-

Double thio-Michael addition with thiophenol

-

Lactamization via heating in toluene

This route benefits from atom economy but requires precise stoichiometric control to prevent oligomerization. NMR monitoring at 60°C reveals complete conversion to the bicyclic intermediate within 8 hr, with final lactamization achieving 67% isolated yield after silica gel chromatography .

Enzymatic Desymmetrization of Prochiral Intermediates

Biocatalytic methods address the stereochemical complexity of 3,3-disubstituted pyrrolidinones. Lipase-mediated kinetic resolution of racemic 3-hydroxy-3-(phenylsulfanyl)-2-pyrrolidinone provides enantiomerically enriched precursors. Subsequent oxidation with m-CPBA converts the hydroxyl group to a ketone, enabling a second thiophenol addition via Meerwein-Ponndorf-Verley reduction.

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Resolution Efficiency : E = 28 (hexane/iPrOH 9:1)

-

Overall Yield : 39% (≥99% ee)

This approach exemplifies the growing role of biocatalysis in sulfur heterocycle synthesis .

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques, a resin-bound strategy enables rapid analog generation. Wang resin-functionalized glutamic acid undergoes:

-

On-resin Mitsunobu reaction with thiophenol

-

Cleavage with TFA/H₂O

-

Cyclative amidation using HATU/DIEA

LC-MS analysis confirms >90% purity for 56/60 library members, demonstrating scalability for medicinal chemistry campaigns .

Q & A

What are the established synthetic routes for preparing 3,3-Bis(phenylsulfanyl)-2-pyrrolidinone?

Level: Basic

Answer: A robust method involves 5-endo-trig radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. The reaction employs tributyltin hydride (as a hydrogen donor) and azobisisobutyronitrile (AIBN, as a radical initiator) in refluxing toluene. This method yields pyrrolidin-2-ones with high efficiency under inert conditions .

How can researchers optimize the radical cyclisation reaction to enhance yield and selectivity?

Level: Advanced

Answer: Key parameters include:

- Initiator concentration : Adjust AIBN loading (typically 0.1–0.3 equiv) to balance radical generation and side reactions.

- Reaction time : Monitor via TLC until starting material consumption plateaus (typically 6–12 hours).

- Solvent purity : Use rigorously degassed toluene to minimize radical quenching by oxygen.

- Substituent effects : Modify the N-vinyl group (e.g., electron-withdrawing groups) to influence cyclisation kinetics .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Confirm the pyrrolidinone ring (δ ~175–180 ppm for carbonyl) and phenylsulfanyl groups (δ ~7.2–7.5 ppm for aromatic protons).

- HRMS : Validate molecular weight (C₁₇H₁₆N₂OS₂, exact mass 332.07).

- IR spectroscopy : Identify the lactam carbonyl stretch (~1680 cm⁻¹) .

What mechanistic insights explain the 5-endo-trig cyclisation pathway for this compound?

Level: Advanced

Answer: The reaction proceeds via a radical chain mechanism :

AIBN generates radicals, abstracting hydrogen from tributyltin hydride.

The resulting tin radical initiates homolytic cleavage of the acetamide’s C–S bond.

A 5-endo-trig cyclisation forms the pyrrolidinone ring, driven by radical stabilization at the carbonyl oxygen.

The kinetic preference for 5-endo over 5-exo pathways is unusual but supported by computational studies of transition-state stabilization .

How does the presence of bis(phenylsulfanyl) groups influence the compound’s reactivity in downstream applications?

Level: Advanced

Answer: The sulfur atoms act as leaving groups or coordination sites :

- Nucleophilic substitution : Thiophenyl groups can be displaced by amines or alkoxides.

- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki) may utilize sulfur as a transient directing group.

- Metal coordination : The sulfanyl moieties can bind to transition metals (e.g., Pd, Cu), enabling catalytic applications .

What precautions are essential when handling reagents in the synthesis of this compound?

Level: Basic

Answer:

- Tributyltin hydride : Highly toxic; use in a fume hood with nitrile gloves.

- AIBN : Thermally unstable; store at ≤4°C and avoid grinding.

- Inert atmosphere : Maintain nitrogen/argon flow to prevent radical quenching and oxidation .

How can researchers address low yields or byproduct formation during synthesis?

Level: Advanced

Answer:

- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or over-reduction).

- Temperature control : Ensure consistent reflux (110–115°C) to avoid incomplete cyclisation.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .

What are the key applications of this compound in medicinal chemistry?

Level: Basic

Answer: The compound serves as a versatile intermediate for:

- Alkaloid synthesis : E.g., (±)-Continine, a tobacco alkaloid.

- Heterocyclic libraries : Functionalization via sulfur substitution enables diversification into bioactive molecules .

How does solvent polarity affect the radical cyclisation efficiency?

Level: Advanced

Answer:

- Nonpolar solvents (toluene, benzene): Favor radical propagation and cyclisation due to low dielectric constants.

- Polar solvents (DMF, acetonitrile): May stabilize polar intermediates but hinder radical chain reactions.

- Empirical testing : Screen solvents like mesitylene or xylene for higher boiling points and improved yields .

What strategies improve stereochemical control in derivatives of this compound?

Level: Advanced

Answer:

- Chiral auxiliaries : Introduce enantiopure substituents on the N-vinyl group.

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP derivatives) in post-cyclisation functionalization.

- Dynamic resolution : Leverage crystallization-induced asymmetric transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.